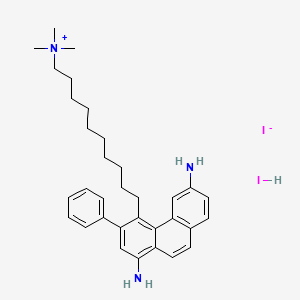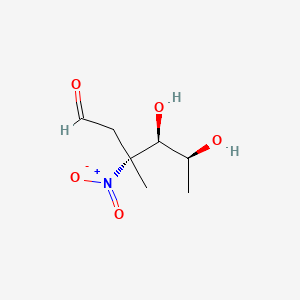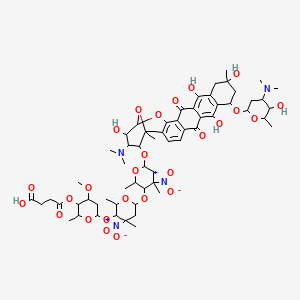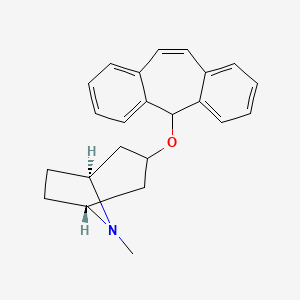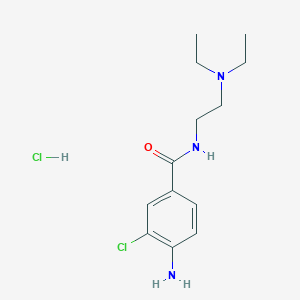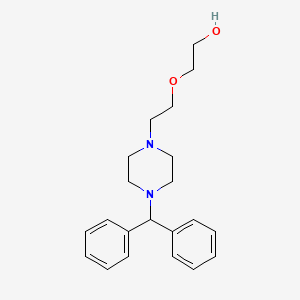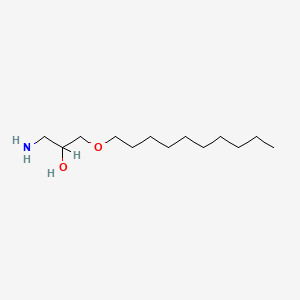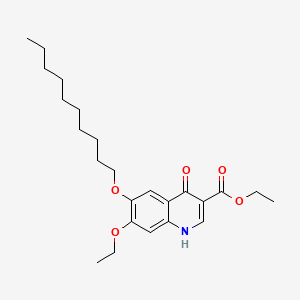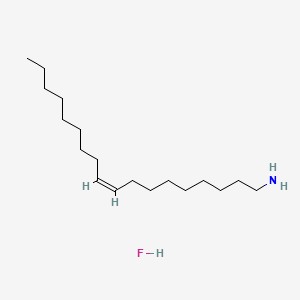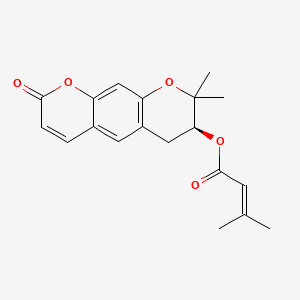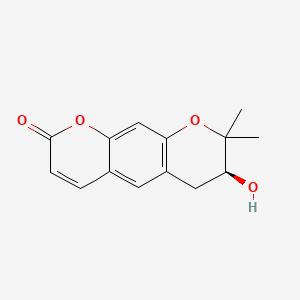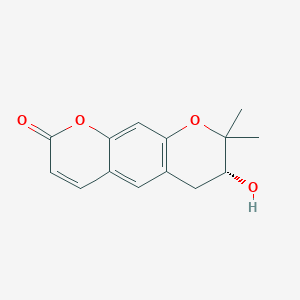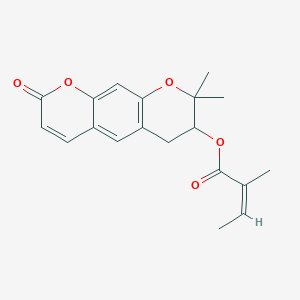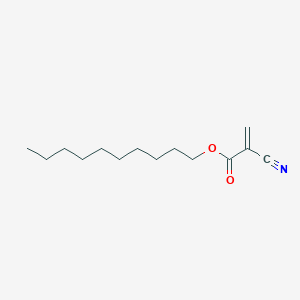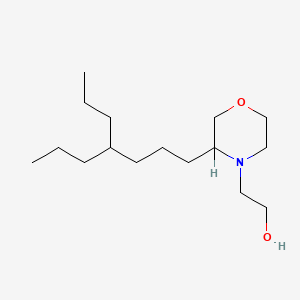
Delmopinol
Übersicht
Beschreibung
Delmopinol is a surface-active cationic agent . It was approved by the FDA under the name Decapinol for the treatment of gingivitis and prevention of periodontitis . The drug interacts with the early acquired pellicle, a thin layer of saliva polymers and proteins covering teeth and gums, and forms a barrier over teeth and gums .
Synthesis Analysis
Delmopinol counteracts new plaque formation by interfering with enzymes responsible for the synthesis of polysaccharides, which are important for plaque matrix formation and stability . A large number of phase I–II clinical studies have been performed to study the pharmacodynamics and pharmacokinetics of a mouthwash formulation of delmopinol hydrochloride .
Molecular Structure Analysis
The molecular formula of Delmopinol is C16H33NO2 . It has an average mass of 271.439 Da and a monoisotopic mass of 271.251129 Da .
Chemical Reactions Analysis
Delmopinol was extracted from rubbery dental chews using 6N NaOH–MeOH (1 + 1, v/v) at 65°C . The delmopinol peak was eluted in about 7 min by gradient elution on a pH-stable (alkaline) Phenomenex Gemini-NX-C18 column .
Physical And Chemical Properties Analysis
Delmopinol has a molecular formula of C16H33NO2 and a molecular weight of 271.45 . Its percent composition is C 70.80%, H 12.25%, N 5.16%, O 11.79% .
Wissenschaftliche Forschungsanwendungen
Oral Health and Hygiene
Delmopinol is a tertiary amine surfactant developed as an anti-plaque agent to reduce plaque and gingivitis as an adjunct to oral mechanical cleaning . It has comparably low antibacterial properties that should not disrupt the natural balance of the oral microbiota . Instead, preclinical studies have suggested that one important aspect for the efficacy of delmopinol is that the compound counteracts new plaque formation by interfering with enzymes responsible for the synthesis of polysaccharides important for plaque matrix formation and stability .
Interaction with Oral Mucosa
Delmopinol interacts with the salivary film of the upper labial mucosa and affects its polarity . It appears that delmopinol assists in the maintenance of the hydrophilicity of the mucosal pellicle and thereby also reinforcing hydration of the mucosa . The rat autoradiograms showed that radioactivity remains in the oral mucosa after 24 hours, but diffuses through the mucosal membranes into the systemic circulation .
Inhibition of Bacterial Attachment
Delmopinol hydrochloride is effective for reducing attachment of Campylobacter jejuni to chicken meat, stainless steel, and high-density polyethylene (HDPE) . When C. jejuni was inoculated before treatments, 1% delmopinol application led to mean log reductions of 1.26, 3.70, and 3.72 log cfu ml −1, greater than distilled water alone, for chicken, steel and HDPE, respectively .
Prevention of Bacterial Growth
When C. jejuni was inoculated after spray treatments, 1% delmopinol reduced C. jejuni by 2.72, 3.20, and 3.99 mean log cfu ml −1 more than distilled water for chicken, steel and HDPE, respectively . Application of 1% delmopinol resulted in a significantly ( P < .05) greater log reduction than a 0.01% sodium hypochlorite or distilled water application .
Wirkmechanismus
Target of Action
Delmopinol primarily targets the biofilm matrix in the oral cavity . This matrix is a complex structure composed of various microbial species and extracellular polymeric substances, which forms naturally on the surfaces of exposed teeth and other areas of the oral cavity . Delmopinol interacts with this matrix, specifically with the early acquired pellicle, a thin layer of saliva polymers and proteins covering teeth and gums .
Mode of Action
Delmopinol, a cationic surfactant, interferes with the synthesis of polysaccharides, which are crucial for the formation and stability of the plaque matrix . It reduces the cohesive forces between the bacteria in existing plaque colonies, making their removal by mechanical means much easier . It forms a barrier over teeth and gums, preventing new plaque formation .
Biochemical Pathways
Delmopinol disrupts the biochemical pathways responsible for the synthesis of glucan polysaccharides . These polysaccharides are essential components of the biofilm matrix, providing structural integrity and facilitating bacterial adhesion . By interfering with these pathways, delmopinol prevents the formation of a stable plaque matrix, thereby inhibiting plaque accumulation .
Pharmacokinetics
Delmopinol is typically administered as a mouthwash formulation, intended for oral rinse during 1 minute and then to be expectorated . It is adsorbed to and absorbed through the oral mucosa . It diffuses through the mucosal membranes into the systemic circulation .
Result of Action
The primary result of delmopinol’s action is the reduction of plaque and prevention of gingivitis and periodontitis . By disrupting the formation of the plaque matrix, delmopinol facilitates the removal of existing plaque and inhibits the accumulation of new plaque . This leads to improved oral hygiene and a reduction in oral diseases associated with plaque accumulation .
Action Environment
The action of delmopinol is influenced by the environment in the oral cavity. The presence of saliva is crucial as delmopinol interacts with the salivary film on the oral mucosa . Rinsing with delmopinol increases the polarity of the saliva-coated mucosa, which assists in maintaining the hydrophilicity of the mucosal pellicle, thereby reinforcing hydration of the mucosa . This suggests that the hydration level and pH of the oral cavity may influence the efficacy of delmopinol .
Zukünftige Richtungen
Delmopinol has been developed as an anti-plaque agent to reduce plaque and gingivitis as an adjunct to oral mechanical cleaning . It has comparably low antibacterial properties that should not disrupt the natural balance of the oral microbiota . This suggests that future research and development could focus on enhancing its antibacterial properties while maintaining its beneficial effects on oral health .
Eigenschaften
IUPAC Name |
2-[3-(4-propylheptyl)morpholin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-3-6-15(7-4-2)8-5-9-16-14-19-13-11-17(16)10-12-18/h15-16,18H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFOWAYMMZCQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CCCC1COCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868552 | |
| Record name | 2-[3-(4-Propylheptyl)morpholin-4-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79874-76-3 | |
| Record name | Delmopinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79874-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delmopinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079874763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELMOPINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67WL708F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for delmopinol hydrochloride in the context of dental plaque?
A1: Delmopinol hydrochloride primarily acts by hindering the adhesion of oral microorganisms to tooth surfaces []. Rather than directly killing bacteria, it disrupts the formation and cohesion of dental plaque, making it easier to remove mechanically [].
Q2: How does delmopinol hydrochloride impact the structural integrity of dental plaque?
A2: Delmopinol hydrochloride has been shown to interfere with the synthesis of extracellular glucans produced by bacteria like Streptococcus mutans []. These glucans contribute to plaque viscosity and cohesion. Delmopinol reduces glucan viscosity, thereby weakening the plaque matrix and facilitating its removal [].
Q3: Does delmopinol hydrochloride directly kill bacteria found in dental plaque?
A3: While delmopinol hydrochloride exhibits some bactericidal effects at higher concentrations [], its primary mechanism is not directly killing bacteria. Its main effect is altering plaque structure and reducing bacterial adhesion to tooth surfaces [, ].
Q4: How does delmopinol hydrochloride interact with salivary pellicles?
A4: The interaction of delmopinol hydrochloride with salivary pellicles depends on the surface properties of the material the pellicle is formed on. It can range from reversible binding of delmopinol to the pellicle to the removal of pellicle material []. This interaction can alter the cohesive and adhesive properties of the pellicle, further contributing to its anti-plaque effects [].
Q5: What is the molecular formula and weight of delmopinol hydrochloride?
A5: Regrettably, the provided research abstracts do not specify the molecular formula or weight of delmopinol hydrochloride. For this information, referring to a chemical database or the compound's official documentation is recommended.
Q6: Are there studies on delmopinol hydrochloride's compatibility with various dental materials or its catalytic properties?
A6: The provided abstracts predominantly focus on delmopinol hydrochloride's interaction with oral bacteria, plaque, and salivary components. They do not offer information regarding its compatibility with specific dental materials, nor do they indicate any catalytic properties of the compound.
Q7: Is there information available on how modifications to the delmopinol hydrochloride structure affect its activity?
A7: The provided research abstracts do not delve into specific structure-activity relationship studies for delmopinol hydrochloride. Investigating medicinal chemistry literature or patents related to the compound might yield more insights into this aspect.
Q8: Do the abstracts offer insights into SHE regulations concerning delmopinol hydrochloride, its pharmacokinetics, in vitro/in vivo efficacy, or the development of resistance?
A8: The abstracts primarily concentrate on delmopinol hydrochloride's effects on oral bacteria and plaque. They do not provide data regarding SHE regulations, detailed pharmacokinetic profiles, specific in vitro/in vivo methodologies, or the potential for resistance development.
Q9: Do the abstracts discuss toxicological data, drug delivery strategies, potential biomarkers, or analytical methods related to delmopinol hydrochloride?
A9: The provided research primarily emphasizes the effects of delmopinol hydrochloride on oral health. They do not offer insights into specific toxicological data, targeted drug delivery strategies, potential biomarkers for its use, or detailed analytical techniques employed in its study.
Q10: Is there information on the environmental impact of delmopinol hydrochloride or its dissolution properties? What about quality control during manufacturing, potential immunogenicity, drug interactions, biocompatibility, or alternative compounds?
A10: The provided research abstracts primarily focus on the effects of delmopinol hydrochloride on oral bacteria and plaque. They do not contain details concerning its environmental impact, dissolution properties, quality control measures during manufacturing, potential for immunogenicity or drug interactions, biocompatibility assessments, or comparisons with alternative compounds.
Q11: Do the research abstracts touch upon the research infrastructure supporting delmopinol hydrochloride development, its historical context, or potential cross-disciplinary applications?
A11: The abstracts concentrate on delmopinol hydrochloride's role in oral health. They do not offer insights into the research infrastructure involved in its development, provide a historical overview of the compound, or explore its applications beyond the dental field.
Q12: Does delmopinol hydrochloride impact the composition of the oral microbiota?
A14: Research suggests that delmopinol hydrochloride does not induce significant undesirable shifts in the oral microbiota []. It doesn't appear to promote the growth of bacteria associated with caries or periodontal diseases [].
Q13: How does the duration of delmopinol hydrochloride rinsing affect its efficacy in inhibiting plaque growth?
A15: A study evaluating different rinse times (15, 30, and 60 seconds) with delmopinol hydrochloride revealed a significant time-response relationship []. Longer rinsing durations (30 and 60 seconds) significantly reduced plaque coverage compared to placebo and 15 seconds rinsing [].
Q14: Are there any reported side effects associated with delmopinol hydrochloride use?
A16: Commonly reported side effects of delmopinol hydrochloride include a transient anesthetic sensation in the oral mucosa and taste alteration [, ]. These effects are generally mild and temporary [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



